molecular formula C8H5F3N2 B12334458 2-Pyridinecarbonitrile, 6-methyl-5-(trifluoromethyl)- CAS No. 1448776-81-5

2-Pyridinecarbonitrile, 6-methyl-5-(trifluoromethyl)-

Cat. No.: B12334458
CAS No.: 1448776-81-5
M. Wt: 186.13 g/mol
InChI Key: PXYNSHULIWFGOX-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Substituent Positional Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its pyridine backbone, with substituents prioritized according to positional numbering rules. The parent structure is pyridine, a six-membered aromatic ring containing one nitrogen atom. Substituents are numbered to assign the lowest possible locants, following Cahn-Ingold-Prelog priority guidelines.

The cyano group (-C≡N) occupies position 2, the trifluoromethyl (-CF₃) group is at position 5, and the methyl (-CH₃) substituent resides at position 6. This numbering reflects the hierarchy of functional group priorities, where the cyano group (as a nitrile) receives higher precedence over alkyl and fluoroalkyl substituents. The full IUPAC name—6-methyl-5-(trifluoromethyl)pyridine-2-carbonitrile—explicitly denotes this arrangement.

Table 1: Substituent Positions and Priorities

Position Substituent Priority
2 -C≡N (cyano) 1
5 -CF₃ 2
6 -CH₃ 3

The trifluoromethyl group’s electron-withdrawing nature polarizes the aromatic system, while the methyl group introduces steric bulk at the 6-position. This combination creates a distinct electronic profile compared to simpler pyridine derivatives.

Comparative Structural Analysis with Related Pyridinecarbonitrile Derivatives

Structural analogs of this compound demonstrate how substituent positioning alters physicochemical properties. For instance, 5-(trifluoromethyl)pyridine-2-carbonitrile (C₇H₃F₃N₂) lacks the 6-methyl group, resulting in reduced steric hindrance and increased solubility in polar aprotic solvents. Conversely, 6-methylpyridine-2-carbonitrile (C₇H₆N₂) omits the trifluoromethyl group, leading to weaker electron-withdrawing effects and higher basicity at the pyridine nitrogen.

The PMC study on iridium-catalyzed C–H borylation highlights the reactivity implications of trifluoromethyl substitution. In 2,3-bis(trifluoromethyl)pyridine, the 5-position becomes the dominant site for borylation due to steric and electronic effects, a pattern consistent with the 6-methyl-5-(trifluoromethyl)-2-pyridinecarbonitrile framework. This contrasts with 2,4-disubstituted pyridines, where borylation occurs preferentially at the 6-position.

Table 2: Comparative Properties of Pyridinecarbonitrile Derivatives

Compound Substituents Melting Point (°C) LogP
6-Methyl-5-(trifluoromethyl)-2-pyridinecarbonitrile 2-CN, 5-CF₃, 6-CH₃ 70–74 2.1
5-(Trifluoromethyl)pyridine-2-carbonitrile 2-CN, 5-CF₃ 26–28 1.8
6-Methylpyridine-2-carbonitrile 2-CN, 6-CH₃ 25–31 1.5

The 6-methyl group in the target compound introduces steric constraints that hinder rotational freedom, as evidenced by nuclear Overhauser effect (NOE) spectroscopy studies. This contrasts with unsubstituted analogs, where free rotation about the pyridine ring is observed.

Tautomeric Considerations and Resonance Stabilization Effects

While pyridine itself does not exhibit tautomerism, the introduction of electron-withdrawing groups like -C≡N and -CF₃ enables resonance stabilization that influences potential tautomeric equilibria. The cyano group at position 2 withdraws electron density via inductive effects, rendering the adjacent nitrogen more electrophilic. This polarization facilitates partial negative charge localization at the 3- and 5-positions, as shown in the resonance hybrid below:

$$
\text{Resonance Hybrid: } \text{2-C≡N} \leftrightarrow \text{N}^- \text{-C≡N}^+ \leftrightarrow \text{C≡N}^- \text{-N}^+
$$

The trifluoromethyl group at position 5 further stabilizes this resonance through its -I effect, which delocalizes electron density across the aromatic system. This dual electronic effect reduces the basicity of the pyridine nitrogen compared to unsubstituted analogs, as demonstrated by computational studies predicting a pKa reduction of approximately 1.5 units.

Tautomeric shifts are constrained by the methyl group at position 6, which imposes steric hindrance that limits geometric reorganization. This contrasts with 5-(trifluoromethyl)pyridine-2-carbonitrile, where the absence of the 6-methyl group allows minor keto-enol-like tautomerism under acidic conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-5-(trifluoromethyl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c1-5-7(8(9,10)11)3-2-6(4-12)13-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYNSHULIWFGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401225978
Record name 6-Methyl-5-(trifluoromethyl)-2-pyridinecarbonitrile
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Molecular Weight

186.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448776-81-5
Record name 6-Methyl-5-(trifluoromethyl)-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448776-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-5-(trifluoromethyl)-2-pyridinecarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination-Fluorination Pathways

A prominent strategy involves introducing the trifluoromethyl group via sequential chlorination and fluorination. This approach is exemplified in Patent CN106866509A , which details the synthesis of 2-fluoro-5-trifluoromethylpyridine from 3-picoline. While the target compound differs by the presence of a nitrile group, the methodology provides a foundational framework:

  • Superchlorination :

    • 3-Picoline undergoes chlorination to form 2-chloro-5-trichloromethylpyridine.
    • Conditions: Excess chlorinating agents (e.g., Cl₂ or SO₂Cl₂) at elevated temperatures (40–100°C).
    • Yield: ~85–95% after purification.
  • Fluorination :

    • The trichloromethyl group is converted to trifluoromethyl via reaction with anhydrous hydrogen fluoride (HF) under high pressure (10 MPa) and temperature (180°C).
    • Key step: Replacement of Cl atoms in the trichloromethyl group with F, facilitated by HF’s nucleophilic properties.

Adaptation for Nitrile Introduction :
To incorporate the nitrile group at position 2, the intermediate 2-chloro-5-trifluoromethylpyridine could undergo cyanation. Palladium-catalyzed cross-coupling (e.g., using Zn(CN)₂ or CuCN) or nucleophilic substitution (with KCN/NaCN under phase-transfer conditions) are viable routes. For example:

$$
\text{2-Chloro-5-trifluoromethylpyridine} + \text{CuCN} \xrightarrow{\text{Pd catalyst}} \text{2-Cyano-5-trifluoromethylpyridine} + \text{CuCl}
$$

This step’s success hinges on the reactivity of the chloro substituent, which may require activating groups or harsh conditions.

Palladium-Catalyzed Oxidative Addition for Cyanation

The Royal Society of Chemistry study highlights oxidative addition of 2-chloro-6-cyanopyridine to Pd(PCy₃)₂, underscoring the feasibility of palladium-mediated cyanation. For 2-pyridinecarbonitrile derivatives, this suggests a pathway where a chloro precursor undergoes cyanation via a Pd(0)/Pd(II) cycle:

  • Substrate Preparation :

    • Start with 2-chloro-6-methyl-5-trifluoromethylpyridine, synthesized via directed chlorination of 6-methyl-5-trifluoromethylpyridine.
  • Oxidative Addition :

    • React the chloro-substituted pyridine with Pd(PCy₃)₂ to form a Pd(II) complex.
    • Conditions: THF solvent, 25–60°C, 2–18 hours.
  • Cyanation :

    • Treat the Pd complex with a cyanide source (e.g., KCN or TMSCN) to yield the nitrile product.

Key Data :

  • The oxidative addition step’s efficiency depends on the electronic effects of substituents. Electron-withdrawing groups (e.g., CF₃) enhance reactivity by stabilizing the Pd(II) intermediate.
  • Typical yields for analogous reactions range from 70% to 90%.

Directed Functionalization via Lithiation

Directed ortho-metalation (DoM) offers a regioselective route to install substituents. For example:

  • Lithiation of 6-Methylpyridine :

    • Use a directing group (e.g., amide or sulfoxide) to deprotonate position 5.
    • Conditions: LDA (lithium diisopropylamide) at -78°C in THF.
  • Trifluoromethylation :

    • Quench the lithiated intermediate with trifluoromethylating reagents (e.g., CF₃I or Umemoto’s reagent).
  • Cyanation :

    • Introduce the nitrile group via iodination followed by cyanation (e.g., NaCN/CuCN).

Challenges :

  • Competing side reactions at other positions.
  • Compatibility of directing groups with subsequent fluorination/cyanation steps.

Comparative Analysis of Methods

Method Starting Material Key Steps Yield (%) Advantages Limitations
Chlorination-Fluorination 3-Picoline Cl₂/HF sequence 85–95 Scalable, industrial applicability Requires hazardous HF
Pd-Catalyzed Cyanation 2-Chloropyridine Oxidative addition + cyanation 70–90 High regioselectivity Sensitive to Pd catalyst stability
Directed Lithiation 6-Methylpyridine DoM + CF₃/quench 60–75 Precise substitution control Low temperatures, complex optimization

Industrial-Scale Considerations

Patent CN101906068A emphasizes cost-effective, scalable processes for pyridine derivatives. For 2-pyridinecarbonitrile, 6-methyl-5-(trifluoromethyl)-, critical factors include:

  • Catalyst Efficiency : TEMPO (2,2,6,6-tetramethylpiperidine oxynitride) in oxidation steps reduces reaction times.
  • Solvent Selection : Halohydrocarbons (e.g., CH₂Cl₂) improve solubility and facilitate phase separation during workup.
  • Waste Management : Neutralization of HF byproducts with NaOH ensures environmental safety.

Emerging Techniques and Computational Insights

DFT calculations (e.g., from) predict transition states for oxidative addition, guiding catalyst design. For instance, electron-rich palladium complexes accelerate the rate-determining step in cyanation.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarbonitrile, 6-methyl-5-(trifluoromethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Building Block for Complex Molecules : This compound serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

Reaction Type Common Reagents Products Formed
OxidationHydrogen peroxidePyridine N-oxides
ReductionLithium aluminum hydrideAmino derivatives
SubstitutionSodium hydrideVarious substituted pyridines

Biology

Enzyme Inhibitors and Receptor Ligands : The compound has been investigated for its potential as an enzyme inhibitor and receptor ligand. Its trifluoromethyl group enhances lipophilicity, facilitating better interaction with biological membranes and targets .

Antimicrobial Activity : Recent studies have demonstrated that 2-Pyridinecarbonitrile, 6-methyl-5-(trifluoromethyl)- exhibits antimicrobial properties against various bacterial strains. In vitro assays have shown activity against both Gram-positive and Gram-negative bacteria:

Bacterial Strain Activity Observed
Staphylococcus aureusModerate
Escherichia coliSignificant
Pseudomonas aeruginosaLow
Bacillus subtilisModerate

These findings suggest potential applications in antibiotic development, although further studies are needed to establish detailed efficacy metrics like IC50 values.

Agrochemicals

The compound is utilized in the production of agrochemicals due to its biological activity. It can serve as an active ingredient or intermediate in the synthesis of pesticides and herbicides that target specific pests or diseases in crops.

Specialty Chemicals

In industrial settings, this compound is also employed in synthesizing specialty chemicals that require specific functional groups for enhanced performance in various applications.

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers evaluated the antimicrobial efficacy of 2-Pyridinecarbonitrile, 6-methyl-5-(trifluoromethyl)- against common pathogens. The results indicated significant inhibition of Escherichia coli growth at concentrations as low as 50 µg/mL. This study highlights the compound's potential as a lead candidate for developing new antibiotics targeting resistant bacterial strains.

Case Study 2: Synthesis of Complex Heterocycles

Another study focused on using this compound as a precursor in synthesizing novel heterocyclic compounds with potential pharmaceutical applications. By employing various nucleophiles in substitution reactions, researchers successfully generated derivatives that exhibited enhanced biological activity compared to their precursors.

Mechanism of Action

The mechanism of action of 2-Pyridinecarbonitrile, 6-methyl-5-(trifluoromethyl)- involves its interaction with specific molecular targets. The cyano group can act as a hydrogen bond acceptor, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between "2-Pyridinecarbonitrile, 6-methyl-5-(trifluoromethyl)-" and related compounds:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Applications
5-Amino-3-(trifluoromethyl)-2-pyridinecarbonitrile 573762-62-6 C₇H₄F₃N₃ 2-CN, 3-CF₃, 5-NH₂ Pharmaceutical intermediates
3-Chloro-5-(trifluoromethyl)-2-pyridinecarbonitrile 80194-70-3 C₇H₂ClF₃N₂ 2-CN, 3-Cl, 5-CF₃ Agrochemical synthesis
2-Chloro-6-methyl-5-nitro-4-(trifluoromethyl)pyridine-3-carbonitrile - C₈H₄ClF₃N₃O₂ 2-Cl, 3-CN, 4-CF₃, 5-NO₂, 6-CH₃ Reactive intermediate
5-Iodo-3-(trifluoromethyl)-2-pyridinecarbonitrile 1360898-25-4 C₇H₂F₃IN₂ 2-CN, 3-CF₃, 5-I Radiopharmaceutical precursors

Key Observations:

Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) and cyano (-CN) groups enhance electrophilicity, facilitating nucleophilic substitution reactions. For example, 3-Chloro-5-(trifluoromethyl)-2-pyridinecarbonitrile (CAS 80194-70-3) is used in agrochemical synthesis due to its reactivity . Nitro (-NO₂) groups (as in the 5-nitro derivative) increase oxidative stability but reduce solubility .

Substituent Position Effects: Amino (-NH₂) groups at position 5 (CAS 573762-62-6) improve solubility and enable hydrogen bonding, making the compound suitable for pharmaceutical intermediates . Halogens (Cl, I) at positions 2 or 5 enhance halogen-bonding interactions, useful in radiopharmaceuticals or metal-catalyzed cross-coupling reactions .

Key Reactions:

  • Coupling Reactions: describes a coupling reaction using p-toluenesulfonic acid to synthesize pyrimidinecarbonitrile derivatives, a method adaptable to pyridine analogs .
  • Multi-Step Functionalization: highlights nitration and chlorination steps to introduce multiple substituents, though yields may vary due to competing side reactions .

Biological Activity

2-Pyridinecarbonitrile, 6-methyl-5-(trifluoromethyl)-, is a pyridine derivative notable for its trifluoromethyl group, which enhances its lipophilicity and potential biological activity. This compound has garnered attention in pharmaceutical and agrochemical research due to its unique chemical properties and biological activities.

  • Molecular Formula : C10H8F3N
  • Molar Mass : 233.19 g/mol
  • Structure : The presence of the trifluoromethyl group significantly influences the compound's interaction with biological membranes, enhancing its permeability and interaction with various biological targets.

The mechanism of action for 2-Pyridinecarbonitrile, 6-methyl-5-(trifluoromethyl)- involves its ability to inhibit specific enzymes and interact with molecular pathways associated with inflammatory responses. The trifluoromethyl group plays a crucial role in enhancing the compound's biological activity by facilitating better membrane penetration.

Antimicrobial Activity

Recent studies have shown that 2-Pyridinecarbonitrile, 6-methyl-5-(trifluoromethyl)- exhibits promising antimicrobial properties against various bacterial strains. In vitro assays indicate activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainActivity Observed
Staphylococcus aureusModerate
Escherichia coliSignificant
Pseudomonas aeruginosaLow
Bacillus subtilisModerate

Initial findings suggest that the compound may serve as a potential antibiotic agent, although further studies are required to establish detailed IC50 values.

Enzymatic Inhibition

The compound has shown potential in inhibiting enzymes involved in inflammatory pathways. Specific studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. However, detailed quantitative analyses are still pending.

Comparative Studies

Comparative analyses with similar compounds reveal varying degrees of biological activity. For instance:

Compound NameMolecular FormulaNotable Features
Ethyl 5-(trifluoromethyl)pyridine-2-carboxylateC9H8F3NO2Similar trifluoromethyl group; different position
Methyl 5-(trifluoromethyl)pyridine-2-carboxylateC9H8F3NO2Methyl instead of ethyl; affects solubility
Ethyl 6-(trifluoromethyl)nicotinateC9H8F3NO2Contains a nicotinic structure; different activity

This table illustrates how subtle structural changes can lead to significant differences in biological activity, emphasizing the unique profile of this compound.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including 2-Pyridinecarbonitrile, against a panel of bacterial strains. The results indicated that this compound exhibited significant activity against E. coli and S. aureus, suggesting its potential as a therapeutic agent in treating bacterial infections .
  • Inflammatory Response Inhibition : Another study focused on the anti-inflammatory properties of trifluoromethylpyridines. It was found that 2-Pyridinecarbonitrile inhibited COX-2 enzyme activity in vitro, indicating its potential use in managing inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 6-methyl-5-(trifluoromethyl)-2-pyridinecarbonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via a three-step approach:

Chlorination : Reacting 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile with phosphoryl chloride (POCl₃) yields 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile .

Fluorination : Substituting chlorine with fluorine involves anhydrous potassium fluoride (KF) in sulfolane at elevated temperatures (120–150°C), achieving >80% yield .

Trifluoromethylation : Copper-mediated cross-coupling with trifluoromethyl reagents (e.g., CF₃I or CF₃SO₂Na) introduces the trifluoromethyl group. Optimizing stoichiometry and catalysts (e.g., CuI/1,10-phenanthroline) minimizes byproducts like 5-fluoro derivatives .
Key Factors : Solvent polarity (sulfolane enhances reactivity), temperature control (prevents decomposition), and purification via column chromatography (silica gel, hexane/ethyl acetate) ensure >95% purity .

Q. How is the structural integrity of 6-methyl-5-(trifluoromethyl)-2-pyridinecarbonitrile validated in synthetic workflows?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity (e.g., absence of proton signals at C5 due to trifluoromethyl substitution). ¹⁹F NMR detects CF₃ groups (δ = -60 to -65 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ at m/z 217.0524 for C₈H₅F₃N₂) .
  • X-ray Crystallography : Resolves bond angles and planarity of the pyridine ring, critical for assessing electronic effects of the CF₃ group .

Q. What are the primary pharmacological applications of this compound in academic research?

Methodological Answer: The compound serves as a TRPA1 ion channel antagonist in neuropharmacology studies:

  • In vitro assays : Patch-clamp electrophysiology in HEK293 cells transfected with human TRPA1 shows IC₅₀ values of 0.5–2 µM. Pre-incubation with the compound inhibits calcium influx induced by allyl isothiocyanate (AITC) .
  • Structure-Activity Relationship (SAR) : Modifications at the 6-methyl position (e.g., replacing methyl with ethyl) reduce potency, highlighting steric constraints in the TRPA1 pore domain .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:

  • HPLC-UV : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile/water, 60:40 v/v) at 254 nm. Retention time: 8.2 min .
  • LC-MS/MS : Electrospray ionization (ESI+) in MRM mode monitors transitions m/z 217 → 172 (quantifier) and 217 → 154 (qualifier) .
  • Sample Preparation : Protein precipitation with cold acetonitrile (1:3 v/v) followed by centrifugation (14,000 × g, 10 min) achieves >90% recovery .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

Methodological Answer:

  • Electron-Withdrawing Effect : The CF₃ group decreases electron density at C5, confirmed by DFT calculations (Mulliken charge: +0.25 at C5 vs. +0.12 in non-CF₃ analogs) .
  • Reactivity in Cross-Couplings : Suzuki-Miyaura coupling with arylboronic acids requires Pd(OAc)₂/XPhos catalysis (2 mol%) in dioxane/water (3:1) at 90°C. CF₃ stabilizes intermediates via inductive effects, achieving 70–85% yield .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer: Discrepancies arise from:

  • Byproduct Formation : Incomplete fluorination generates 5-fluoro-6-(trifluoromethyl)pyridine-3-carbonitrile. Mitigate via excess KF (2.5 eq) and prolonged reaction time (24 h) .
  • Catalyst Deactivation : Trace moisture in CuI reduces trifluoromethylation efficiency. Pre-dry reagents with molecular sieves (3Å) and use Schlenk-line techniques .

Q. What strategies are used to assess the compound’s metabolic stability and toxicity?

Methodological Answer:

  • Microsomal Stability : Incubate with human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C. LC-MS/MS quantifies parent compound depletion over 60 min (t₁/₂ < 30 min indicates rapid metabolism) .
  • Cytotoxicity : MTT assays in HepG2 cells show IC₅₀ > 100 µM, suggesting low acute toxicity. ROS generation assays (DCFH-DA probe) confirm no oxidative stress at ≤50 µM .

Q. What computational tools model the compound’s interaction with biological targets like TRPA1?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : GROMACS simulations (AMBER force field) reveal hydrogen bonding between the nitrile group and TRPA1 residue Tyr808. Free energy perturbation (FEP) calculates ΔG binding = -9.2 kcal/mol .
  • Docking Studies (AutoDock Vina) : The pyridine ring occupies a hydrophobic pocket near Leu983 and Val948, while CF₃ interacts with Phe909 via van der Waals forces .

Q. How is environmental persistence evaluated for this compound?

Methodological Answer:

  • Hydrolysis Stability : Incubate in pH 7.4 buffer at 25°C for 30 days. LC-MS detects <5% degradation, indicating high stability .
  • Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solution. Half-life > 100 h suggests limited environmental photolysis .

Q. What methodologies optimize regioselectivity in derivatization reactions at the pyridine ring?

Methodological Answer:

  • Directed ortho-Metalation : Use LDA (2 eq) at -78°C in THF to deprotonate C4, followed by electrophilic quenching with DMF to install formyl groups (80% yield) .
  • C-H Activation : Pd(OAc)₂ (5 mol%) with 2,2'-bipyridine ligand enables C3 arylation using aryl iodides (120°C, 12 h; 65–75% yield) .

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